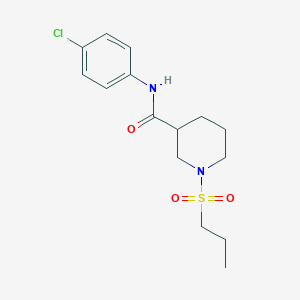
2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole, also known as PBI, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PBI is a fluorescent dye that has been used as a probe for DNA-binding studies, and it is also a potent inhibitor of human telomerase, an enzyme that plays a crucial role in cancer cell proliferation. In
科学的研究の応用
2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been extensively used as a fluorescent probe for DNA-binding studies. It has been shown to bind to DNA with high affinity and specificity, and its fluorescence properties make it an excellent tool for monitoring DNA interactions in real-time. This compound has also been used as a telomerase inhibitor, and it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, this compound has been used as a sensor for detecting metal ions, and it has been shown to exhibit high selectivity and sensitivity towards certain metal ions.
作用機序
The mechanism of action of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole as a telomerase inhibitor involves the binding of this compound to the telomerase RNA component, which is necessary for the activity of the enzyme. The binding of this compound to the telomerase RNA component leads to the inhibition of telomerase activity, which in turn leads to the shortening of telomeres and the eventual apoptosis of cancer cells. The mechanism of action of this compound as a DNA probe involves the intercalation of this compound between the base pairs of DNA, which leads to changes in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells, and it has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. In addition, this compound has been shown to exhibit good selectivity towards certain metal ions, which makes it a potential sensor for metal ion detection.
実験室実験の利点と制限
The advantages of using 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments include its high affinity and specificity towards DNA, its fluorescence properties, and its potential as a telomerase inhibitor. However, the limitations of using this compound include its limited solubility in aqueous solutions, its potential for non-specific binding to proteins, and its potential for interference with other fluorescent probes.
将来の方向性
There are several future directions for the research on 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole. One potential direction is the development of this compound-based sensors for the detection of metal ions in biological samples. Another potential direction is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound derivatives with improved solubility and specificity towards DNA could lead to the development of more effective telomerase inhibitors for cancer therapy.
合成法
The synthesis of 2-(2-phenylvinyl)-1-(2-propyn-1-yl)-1H-benzimidazole involves the reaction of 2-phenylacetonitrile with propargyl bromide in the presence of potassium carbonate. The resulting product is then subjected to a cyclization reaction with o-phenylenediamine to yield this compound. The synthesis of this compound has been reported in several studies, and it has been found to be a relatively simple and efficient process.
特性
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDSNBZGSONHHG-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5401499.png)
![3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5401532.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5401557.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)
![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)

